

# Ziritaxestat Off-Target Effects: A Technical Support Resource

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## Compound of Interest

Compound Name: Ziritaxestat

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This technical support center provides essential information and guidance for researchers investigating the potential off-target effects of **Ziritaxestat** (GLPG1690). **Ziritaxestat** is a selective inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis.[1][2] While the clinical development of **Ziritaxestat** was discontinued due to an unfavorable benefit-risk profile in Phase 3 trials for idiopathic pulmonary fibrosis (IPF), understanding its broader biological activities, including potential off-target effects, remains crucial for interpreting experimental results.[3][4]

## Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for **Ziritaxestat**?

**Ziritaxestat** is a potent and selective small molecule inhibitor of autotaxin (ATX).[2] By inhibiting ATX, **Ziritaxestat** reduces the production of extracellular lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through various G protein-coupled receptors to mediate a range of cellular processes, including cell proliferation, migration, and survival. In the context of fibrotic diseases, the ATX-LPA signaling axis is believed to play a significant role in the initiation and progression of tissue scarring.

Q2: Were any off-target effects identified during preclinical or clinical development?

Direct evidence of significant, high-affinity binding to off-target signaling proteins from comprehensive screening panels is not publicly available. However, some interactions and observations that can be considered off-target have been reported:

- **Metabolic Enzyme Interactions:** In vitro studies with human liver microsomes indicated that **Ziritaxestat** has a weak inhibitory effect on cytochrome P450 enzymes CYP2C8 and CYP3A4/5. Additionally, studies with human hepatocytes suggested a potential for **Ziritaxestat** to induce the expression of CYP3A4 and CYP1A2.
- **Drug-Drug Interactions:** Phase 1 clinical data revealed that **Ziritaxestat** can increase the plasma concentrations of nintedanib, an approved therapy for IPF.[2] This interaction is important to consider in co-administration experiments.

Q3: Why was the clinical development of **Ziritaxestat** discontinued?

The Phase 3 ISABELA clinical trials for idiopathic pulmonary fibrosis (IPF) were terminated early.[3][4] An independent data monitoring committee concluded that the benefit-risk profile of **Ziritaxestat** no longer supported the continuation of the studies.[3][4] This decision was based on two key findings:

- **Lack of Efficacy:** **Ziritaxestat** did not demonstrate a significant improvement in the primary endpoint, the annual rate of decline in forced vital capacity (FVC), compared to placebo.[5][6]
- **Safety Concerns:** There was a numerically higher rate of all-cause mortality in the **Ziritaxestat** treatment arms compared to the placebo group.[5][6]

It is important to note that the precise mechanism for the increased mortality has not been definitively established and may not be due to a direct off-target effect. One hypothesis is the involvement of an alternative pro-fibrotic pathway that is not addressed by autotaxin inhibition.

## Troubleshooting Guide: Unexpected Experimental Results

**Issue:** My experimental system shows a phenotypic change that is not readily explained by the inhibition of the ATX-LPA axis.

**Possible Cause:** This could be due to an off-target effect of **Ziritaxestat**.

### Troubleshooting Steps:

- **Confirm On-Target Engagement:** Before investigating off-target effects, it is crucial to confirm that **Ziritaxestat** is inhibiting autotaxin in your experimental system. This can be done by measuring the levels of a specific LPA species (e.g., LPA C18:2) in the plasma or conditioned media of your model system. A significant reduction in LPA levels would indicate target engagement.
- **Review Known Interactions:**
  - If your experimental system involves other drugs, consider the possibility of a drug-drug interaction, such as the known effect of **Ziritaxestat** on nintedanib plasma levels.[\[2\]](#)
  - If you are working with hepatic cell models, consider the potential impact of **Ziritaxestat** on CYP450 enzyme activity.
- **Investigate Potential Off-Target Binding:**
  - **Computational Assessment:** Utilize in silico tools to predict potential off-target binding based on the chemical structure of **Ziritaxestat**. Databases of known drug-target interactions can provide initial leads.
  - **In Vitro Profiling:** If resources permit, a broad in vitro screen against a panel of receptors, ion channels, and kinases is the most direct way to identify potential off-target interactions. Commercial services are available for this purpose. A suggested workflow is outlined below.

## Data Presentation

Table 1: Summary of **Ziritaxestat**'s Known On-Target and Off-Target Interactions

| Target/Interaction            | Effect                  | Evidence  |
|-------------------------------|-------------------------|---|
| On-Target                     |                         |   |
| Autotaxin (ATX)               | Inhibition              | Preclinical and clinical data showing reduced LPA levels. |
| Off-Target/Other Interactions |                         |   |
| CYP2C8                        | Weak Inhibition         | In vitro human liver microsome studies.                   |
| CYP3A4/5                      | Weak Inhibition         | In vitro human liver microsome studies.                   |
| CYP3A4                        | Potential Induction     | In vitro human hepatocyte studies.                        |
| CYP1A2                        | Potential Induction     | In vitro human hepatocyte studies.                        |
| Nintedanib                    | Increased Plasma Levels | Phase 1 clinical data.[2]                                 |

Table 2: Summary of Key Efficacy and Safety Data from the ISABELA Phase 3 Trials

| Outcome   | ISABELA 1 | ISABELA 2 |
|---|-----------|-----------|
| Primary Efficacy Endpoint:<br>Annual Rate of FVC Decline<br>(mL/year) |           |           |
| Ziritaxestat 600 mg   | -124.6    | -173.8    |
| Ziritaxestat 200 mg   | -173.9    | -174.9    |
| Placebo   | -147.3    | -176.6    |
| Safety Endpoint: All-Cause<br>Mortality                               |           |           |
| Ziritaxestat 600 mg   | 8.0%      | 9.3%      |
| Ziritaxestat 200 mg   | 4.6%      | 8.5%      |
| Placebo   | 6.3%      | 4.7%      |

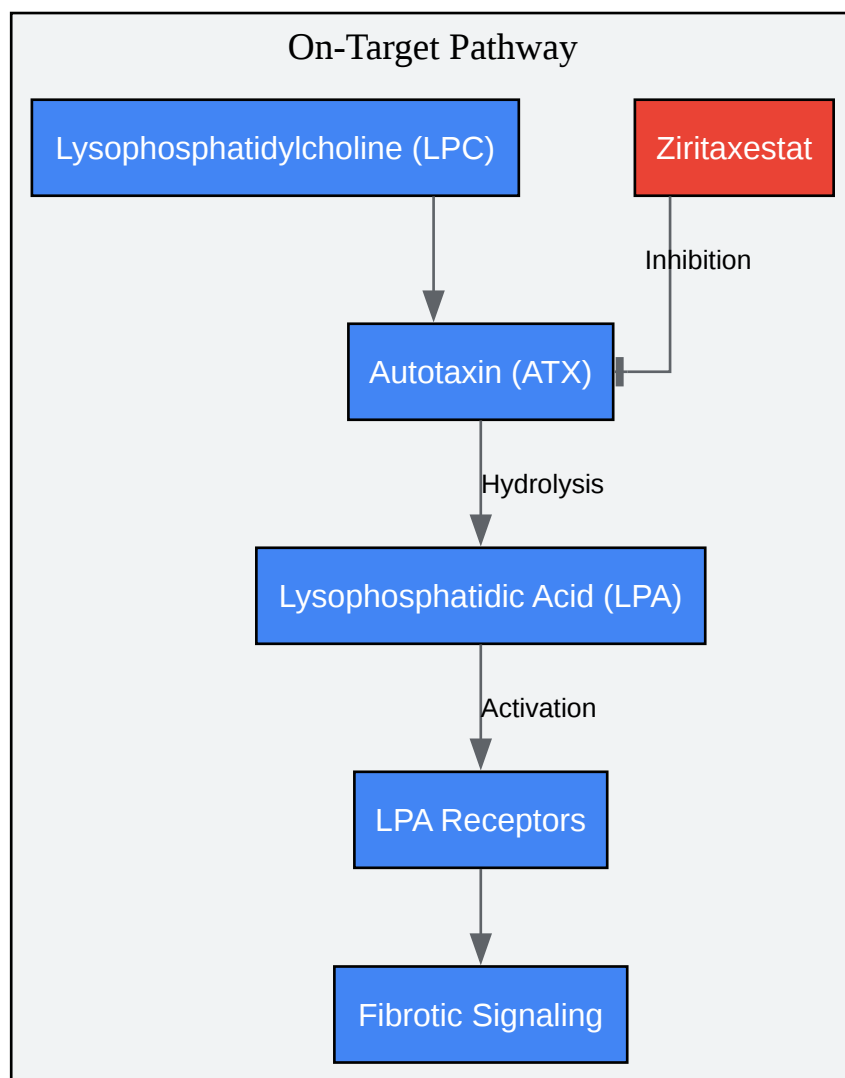
Data from Maher et al., JAMA, 2023.[5]

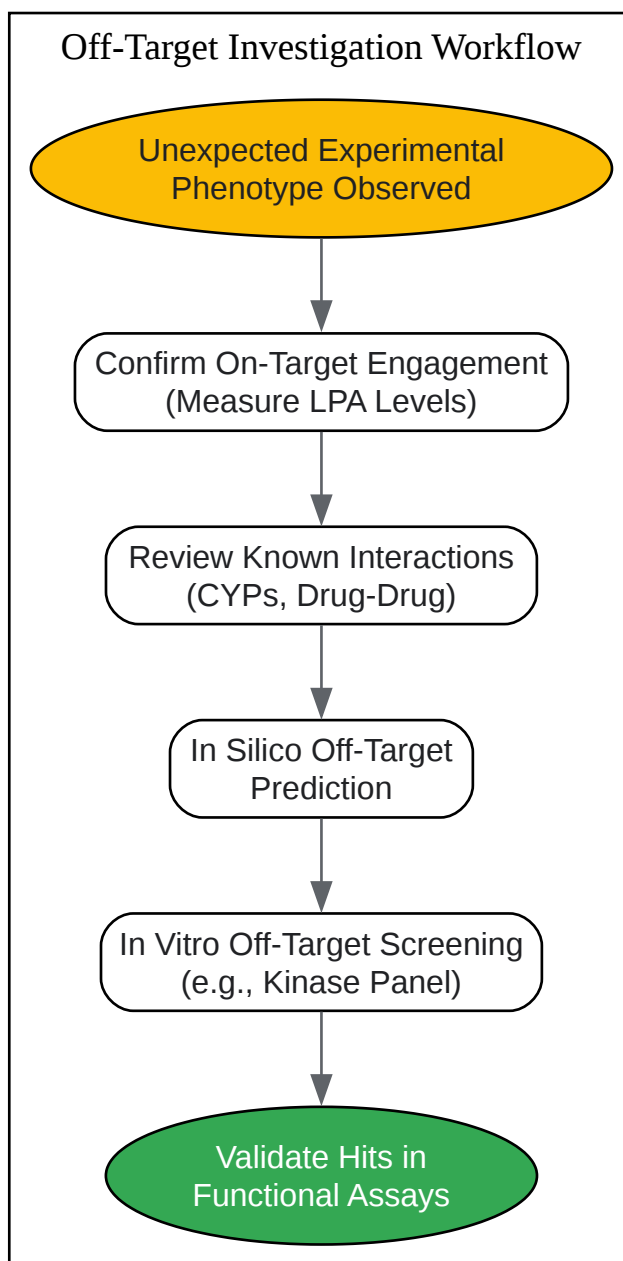
## Experimental Protocols

### Protocol 1: Measurement of LPA C18:2 to Confirm On-Target Engagement

- **Sample Collection:** Collect plasma from treated and control animals, or conditioned media from cell cultures.
- **Lipid Extraction:** Perform a lipid extraction using a suitable method, such as the Bligh and Dyer method.
- **LC-MS/MS Analysis:** Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column.
- **Quantification:** Use a stable isotope-labeled internal standard for LPA C18:2 to accurately quantify its concentration.
- **Data Analysis:** Compare the LPA C18:2 levels between **Ziritaxestat**-treated and vehicle-treated groups. A significant decrease in the treated group confirms on-target activity.

## Visualizations





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